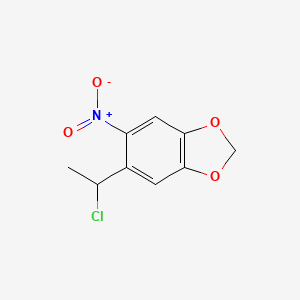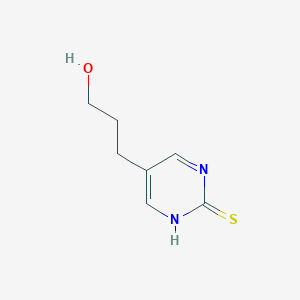
3-(3-Bromopropoxy)pyridine
Übersicht
Beschreibung
“3-(3-Bromopropoxy)pyridine” is a chemical compound that is used in scientific research . It is a versatile material used in organic synthesis and pharmaceutical development. It is also used in the production of other chemicals.
Synthesis Analysis
The synthesis of “3-(3-Bromopropoxy)pyridine” involves a tandem S N 2 and S N Ar reaction between 2,4,6-tribromo-3-(3-bromopropoxy)pyridine and a variety of primary amines . This reaction has been used in the synthesis of pyrido-oxazine derivatives .Molecular Structure Analysis
The molecular structure of “3-(3-Bromopropoxy)pyridine” has been studied using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
“3-(3-Bromopropoxy)pyridine” has been used in the synthesis of pyrido-oxazine derivatives . It has also been used in the production of functionalized thieno [2,3- b ]pyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Bromopropoxy)pyridine” include its molecular formula, molecular weight, structure, melting point, boiling point, and density .Wissenschaftliche Forschungsanwendungen
Generation of Acid Sites on Silica
3-(3-Bromopropoxy)pyridine has been studied in the context of generating acid sites on silica surfaces. The research by Connell and Dumesic (1987) demonstrated that pyridine adsorption on silica doped with various cations can create both Brønsted and Lewis acid sites, essential for various catalytic processes (Connell & Dumesic, 1987).
Synthesis and Analysis of Derivatives
Research by Attalla, Burnett, and Summers (1985) focused on synthesizing 3-(3′-pyridinyloxymethyl)pyridine and analyzing its properties through polarography, highlighting its potential in various chemical applications (Attalla, Burnett & Summers, 1985).
Degradation in Drinking Water
Li et al. (2017) conducted research on the degradation mechanism of pyridine, a related compound, in drinking water using a dielectric barrier discharge system. This study is relevant for understanding the environmental impact and treatment of pyridine derivatives (Li et al., 2017).
Synthesis of Pyrido-oxazine Derivatives
Pathan and Khan (2018) explored the synthesis of pyrido-oxazine derivatives using a tandem reaction involving 3-(3-bromopropoxy)pyridine. This study contributes to the development of new compounds for potential pharmaceutical applications (Pathan & Khan, 2018).
Study on Acidity of Solid Catalysts
Research by Barzetti et al. (1996) used pyridine as a probe for analyzing the surface acidity of solid catalysts. This study helps in understanding the catalytic properties of materials relevant to 3-(3-Bromopropoxy)pyridine (Barzetti et al., 1996).
Synthesis of Acyclic Pyridine C-Nucleosides
Hemel et al. (1994) synthesized derivatives of pyridine for evaluating their biological activity, providing insights into the potential medical applications of pyridine-based compounds (Hemel et al., 1994).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(3-bromopropoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-4-2-6-11-8-3-1-5-10-7-8/h1,3,5,7H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEDVBTXDIIWNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of 3-(3-Bromopropoxy)pyridine as highlighted in the research?
A1: The research article demonstrates the use of 3-(3-Bromopropoxy)pyridine as a key starting material in the synthesis of pyrido-oxazine derivatives []. This is achieved through a tandem SN2 and SNAr reaction with various primary amines.
Q2: What is the significance of the regioselectivity observed in the reactions involving 3-(3-Bromopropoxy)pyridine?
A2: The research highlights that reactions involving 3-(3-Bromopropoxy)pyridine and primary amines exhibit moderate to good regioselectivity, favoring cyclization at the 2-position of the pyridine ring []. This selectivity is crucial for obtaining the desired pyrido-oxazine products and showcases the influence of the compound's structure on its reactivity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1399848.png)
![(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1399849.png)







